

3-Aminobenzonitrile spectroscopic data (1H NMR, 13C NMR, IR, MS)

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Compound of Interest

Compound Name: 3-Aminobenzonitrile

Cat. No.: B145674

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Spectroscopic Data of 3-Aminobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-aminobenzonitrile** (CAS No. 2237-30-1), a key intermediate in organic synthesis. The document details its proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^{13}C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols for acquiring such data are also provided, along with visualizations of key analytical workflows and fragmentation pathways.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-aminobenzonitrile**.

^1H Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO- d_6 Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.20	t	H-5
~6.89	d	H-6
~6.88	d	H-4
~5.61	s (br)	-NH ₂
~7.198	m	H-2

Note: The aromatic region (H-2, H-4, H-5, H-6) presents a complex multiplet pattern. The assignments are based on typical chemical shifts for substituted benzene rings.

¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
149.2	C-3
130.6	C-5
120.0	C-1
119.0	C \equiv N
118.5	C-6
116.5	C-4
115.8	C-2

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Sharp (doublet)	N-H stretch (asymmetric and symmetric)
3050	Medium	Aromatic C-H stretch
2225	Strong, Sharp	C≡N stretch
1620	Strong	N-H bend (scissoring)
1600, 1480	Medium	Aromatic C=C stretch
880, 780	Strong	Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS) Data

Ionization Method: Electron Impact (EI)

m/z	Relative Intensity (%)	Assignment
118	100	[M] ⁺ (Molecular Ion)
91	24.2	[M - HCN] ⁺
64	8.2	[C ₅ H ₄] ⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid sample like **3-aminobenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3-aminobenzonitrile** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not provide a reference signal.

- Data Acquisition: The NMR tube is placed in the spectrometer.
 - For ^1H NMR, the spectrum is acquired at a frequency of 400 MHz. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR, data is acquired at a frequency of 100 MHz. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required. Proton decoupling is employed to simplify the spectrum to single lines for each carbon atom.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent peak or TMS (0 ppm). Integration of the signals in the ^1H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of **3-aminobenzonitrile** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.
- Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

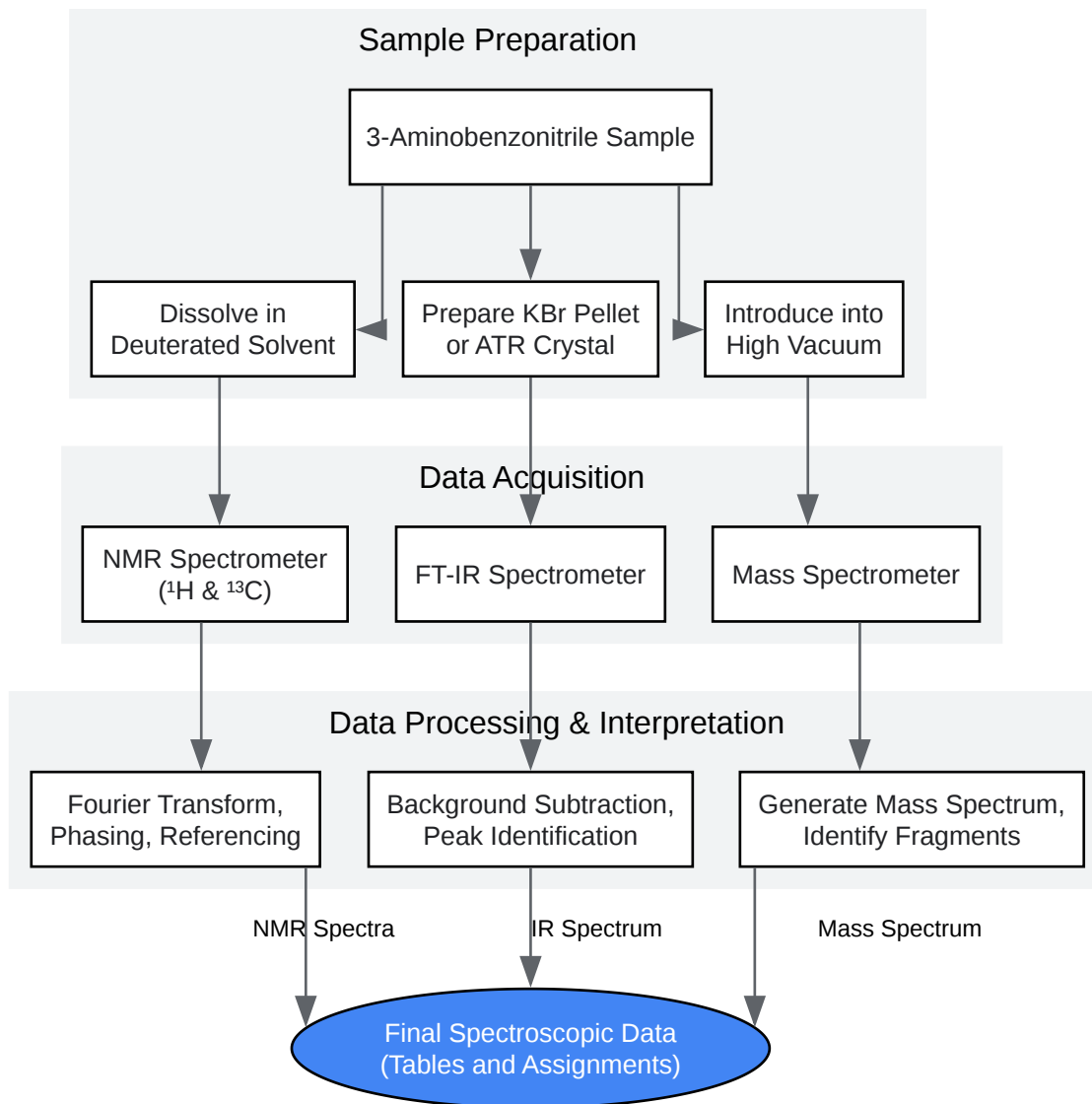
- Sample Introduction: A small amount of the **3-aminobenzonitrile** sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized under high vacuum.

- **Ionization:** The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This process, known as electron impact (EI) ionization, causes the molecules to lose an electron, forming a positively charged molecular ion ($[M]^+$).
- **Mass Analysis:** The resulting ions are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ions.
- **Detection:** An ion detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

General Workflow for Spectroscopic Analysis

General Workflow for Spectroscopic Analysis

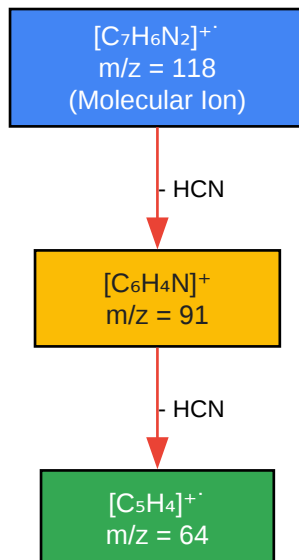


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Caption: Workflow of Spectroscopic Analysis.

Proposed Mass Spectrometry Fragmentation of 3-Aminobenzonitrile

Proposed EI Fragmentation of 3-Aminobenzonitrile



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Caption: Fragmentation of **3-Aminobenzonitrile**.

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